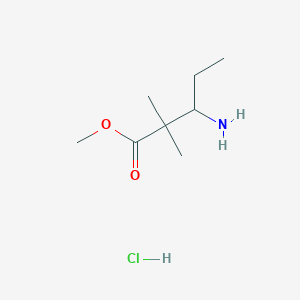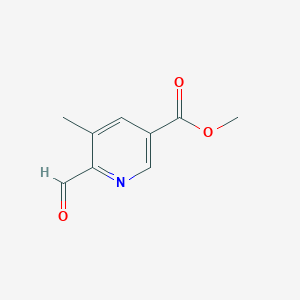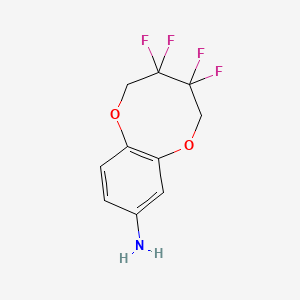
2-(5-Pyrimidinyl)-2-propylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Isocyanatopropan-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an isocyanate group attached to a pyrimidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-isocyanatopropan-2-yl)pyrimidine typically involves the reaction of 5-(2-hydroxypropan-2-yl)pyrimidine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is usually maintained at a low to moderate range to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of 5-(2-isocyanatopropan-2-yl)pyrimidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of automated systems also minimizes the risk of exposure to hazardous chemicals, enhancing safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Isocyanatopropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds with potential biological activity.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the isocyanate group.
Aplicaciones Científicas De Investigación
5-(2-Isocyanatopropan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-isocyanatopropan-2-yl)pyrimidine primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable urea or carbamate linkages, which can be exploited in the design of biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the isocyanate group.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Hydroxypropan-2-yl)pyrimidine: A precursor in the synthesis of 5-(2-isocyanatopropan-2-yl)pyrimidine.
5-(2-Aminopropan-2-yl)pyrimidine: Formed from the hydrolysis of 5-(2-isocyanatopropan-2-yl)pyrimidine.
5-(2-Carbamoylpropan-2-yl)pyrimidine: Formed from the reaction with amines.
Uniqueness
5-(2-Isocyanatopropan-2-yl)pyrimidine is unique due to its isocyanate functional group, which imparts high reactivity and versatility in organic synthesis
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
5-(2-isocyanatopropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-8(2,11-6-12)7-3-9-5-10-4-7/h3-5H,1-2H3 |
Clave InChI |
SWCPDZUJMKCHMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=CN=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)










![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)
